1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine
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Overview
Description
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is catalyst-free and can be performed under microwave conditions, making it an eco-friendly approach.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar methods but with optimizations for yield and purity. The use of microwave irradiation and tandem reactions can be particularly advantageous for large-scale production due to their efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , reducing agents for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve room temperature reactions or mild heating to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines .
Scientific Research Applications
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and antitumor activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of cellular signaling processes, leading to effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, influencing cellular processes and exhibiting therapeutic properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₅
- Molecular Weight : 215.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds in the triazolopyrimidine class exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of triazolopyrimidine demonstrate potent activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.5 µM, indicating strong antibacterial potency .
Antifungal Activity
Triazolopyrimidine derivatives have also been evaluated for antifungal activity:
- Effectiveness Against Fungi : The compound demonstrated selective action against fungi such as Candida species. In vitro assays revealed that certain derivatives exhibited growth inhibition zones significantly larger than those of control groups .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed using various cancer cell lines:
- Cell Viability Assays : In studies involving human malignant melanoma (A375) and fibroblast (BJ) cell lines, the compound exhibited a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 30 µM. Notably, some derivatives increased the viability of fibroblast cells by up to 50% at higher concentrations .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to active sites of key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, interactions with DNA gyrase have been highlighted as crucial for its antibacterial activity .
Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12/h6-7,10H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFIFLDCADROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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